3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is 321.09608521 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-ethoxycarbonyl-2-(2-methyl-5-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-3-23-14(20)10-7-12(13(18)19)16(15-10)11-6-9(17(21)22)5-4-8(11)2/h4-6,12H,3,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUOJSVTZBBBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 250.25 g/mol. The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a nitrophenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine derivatives followed by nitration of the phenyl group. This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that certain pyrazole derivatives could reduce edema in animal models by inhibiting COX-2 activity .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. In vitro studies have shown that 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds related to 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have shown cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The SAR analysis suggests that the presence of the nitro group enhances cytotoxicity by generating reactive oxygen species (ROS) within cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:
- Nitro Substitution : The presence of a nitro group at the 2-position on the phenyl ring significantly enhances antimicrobial and anticancer activities.
- Ethoxycarbonyl Group : This moiety appears to stabilize the compound and improve its solubility in biological systems.
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Increases cytotoxicity |
| Ethoxycarbonyl Group | Enhances solubility and stability |
| Pyrazole Ring | Fundamental for biological activity |
Case Studies
Several case studies provide insights into the efficacy and mechanisms of action:
- Anti-inflammatory Study : A study involving animal models demonstrated that a related pyrazole derivative significantly reduced paw edema induced by carrageenan, suggesting effective anti-inflammatory properties .
- Anticancer Efficacy : In vitro tests revealed that 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Antimicrobial Testing : A series of tests against clinical isolates showed that this compound had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of Staphylococcus aureus .
Scientific Research Applications
The compound 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, synthesizing methods, and relevant case studies.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been studied for their effectiveness against various bacterial strains. A study demonstrated that modifications in the pyrazole structure could lead to enhanced antibacterial activity against resistant strains of bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoles is well-documented. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid could be explored further as a therapeutic agent for inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of certain pyrazole derivatives. The compound under consideration may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate its specific pathways and efficacy against different cancer types.
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Pyrazole derivatives are frequently employed as insecticides, targeting specific pathways in insects while minimizing effects on non-target organisms. Studies suggest that compounds with similar structures can effectively control pest populations while being environmentally safer than traditional pesticides .
Plant Growth Regulators
Some pyrazole derivatives are investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways or enhancing stress resistance. This application is particularly relevant in sustainable agriculture practices where chemical inputs need to be minimized.
Synthesis Overview
The synthesis of 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves several steps:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the ethoxycarbonyl group via esterification.
- Substitution reactions to add the nitrophenyl moiety.
Case Study: Synthesis Protocol
A documented synthesis protocol outlines the following steps:
- Combine appropriate starting materials under controlled conditions.
- Utilize catalysts to facilitate reactions.
- Purify the final product through recrystallization or chromatography techniques.
This method has been optimized for yield and purity, demonstrating the compound's feasibility for large-scale production.
Preparation Methods
Hydrazone Formation and Cyclization
The most widely reported method involves cyclocondensation between substituted hydrazines and β-keto esters. For example, 2-methyl-5-nitrophenylhydrazine reacts with ethyl 3-oxohexanoate under acidic conditions to form the pyrazole ring. The reaction proceeds via hydrazone intermediate formation, followed by intramolecular cyclization.
Reaction Conditions
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78–90°C)
-
Time: 6–12 hours
Yield: 60–75% after recrystallization.
Regioselectivity Control
The nitro group’s electron-withdrawing nature directs cyclization to the meta position, ensuring the 1-(2-methyl-5-nitrophenyl) substitution. Substituent steric effects from the methyl group further stabilize the transition state, favoring the 4,5-dihydro configuration.
Claisen Condensation Approach
Base-Mediated Coupling
A Claisen condensation between ethyl acetoacetate and 2-methyl-5-nitrobenzoyl chloride generates a β-keto ester intermediate, which subsequently reacts with hydrazine hydrate.
Key Steps
-
Acylation:
-
Cyclization:
Optimization
-
Base: Triethylamine (yield increase by 15% compared to pyridine)
tert-Butoxide-Assisted Direct Synthesis
C-(C=O) Coupling
A modern method employs potassium tert-butoxide to mediate direct coupling between esters and hydrazines. This one-pot synthesis avoids intermediate isolation.
Protocol
-
Mix ethyl 3-(ethoxycarbonyl)propanoate and 2-methyl-5-nitrophenylhydrazine in THF.
-
Add potassium tert-butoxide (3 equiv) and stir at 60°C for 4 hours.
-
Acidify with HCl to precipitate the product.
Advantages
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC: Retention time = 12.7 min (C18 column, 70:30 H₂O:MeCN)
-
Melting Point: 189–192°C (decomposes above 200°C)
Challenges and Mitigation Strategies
Nitro Group Instability
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do substituents influence reaction efficiency?
- Methodology :
- Use condensation reactions between hydrazines and β-ketoesters under acidic conditions, as demonstrated for analogous pyrazole derivatives .
- Optimize substituent effects (e.g., nitro groups enhance electrophilicity but may require controlled temperature to avoid side reactions). Monitor reaction progress via TLC and HPLC, adjusting solvent polarity (e.g., ethanol/water mixtures) to improve yield .
- Compare with substituted phenylpyrazole synthesis (e.g., 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid) to identify substituent-driven steric or electronic challenges .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar pyrazole derivatives?
- Methodology :
- 1H NMR : Identify the ethoxycarbonyl group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for OCH2) and nitro group deshielding effects on aromatic protons (δ 8.0–8.5 ppm) .
- IR : Confirm carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and nitro group (1520–1350 cm⁻¹ asymmetric/symmetric stretches) .
- MS : Look for fragmentation patterns specific to the ethoxycarbonyl moiety (e.g., loss of CO2Et [–73 m/z]) and nitro group stability under ESI conditions .
Q. What preliminary biological screening strategies are recommended for assessing this compound’s bioactivity?
- Methodology :
- Use in vitro assays targeting enzymes (e.g., cyclooxygenase for anti-inflammatory potential) or cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
- Compare results with structurally related compounds (e.g., fluorophenyl or methoxyphenyl pyrazoles) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?
- Methodology :
- Use SHELXT/SHELXL for structure solution and refinement. The ethoxycarbonyl and nitro groups may induce torsional strain; analyze bond lengths (e.g., C=O vs. C-O) and dihedral angles to confirm tautomer dominance .
- Compare with hydrogen-bonding patterns in similar pyrazole crystals (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid) to identify stabilizing interactions .
Q. What computational methods are effective for predicting reaction pathways during synthesis optimization?
- Methodology :
- Apply density functional theory (DFT) to model transition states in cyclocondensation reactions. Use software like Gaussian or ORCA to calculate activation energies for nitro group positioning and steric effects .
- Validate with experimental kinetic data (e.g., Arrhenius plots) to refine computational models .
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50 values across assays)?
- Methodology :
- Perform dose-response curve reanalysis using standardized protocols (e.g., Hill equation fitting) to rule out assay-specific artifacts .
- Investigate solubility differences (e.g., DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to assess aggregation effects .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Conduct pH-dependent stability assays (1–14 pH range) with UV-Vis monitoring. The carboxylic acid group may require prodrug modification (e.g., esterification) to enhance bioavailability .
- Use accelerated stability testing (40°C/75% RH) to identify degradation products via LC-MS .
Data Contradiction Analysis
Q. Discrepancies in reported crystallographic data for analogous pyrazoles: How to resolve?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
